Amethyst Violet

Description

Amethyst, a violet to purple variety of quartz (SiO₂), derives its color from trace amounts of iron impurities and natural irradiation. Its key properties are summarized below :

Amethyst's violet hue is linked to paramagnetic resonance (PMR) centers involving Fe³⁺ and Al³⁺ substitutions in the quartz lattice. Heat treatment above 300°C alters these centers, converting amethyst to citrine (yellow quartz) .

Properties

CAS No. |

3562-38-7 |

|---|---|

Molecular Formula |

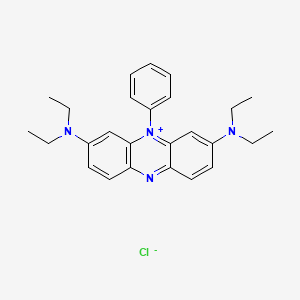

C26H31ClN4 |

Molecular Weight |

435 g/mol |

IUPAC Name |

2-N,2-N,8-N,8-N-tetraethyl-10-phenylphenazin-10-ium-2,8-diamine;chloride |

InChI |

InChI=1S/C26H31N4.ClH/c1-5-28(6-2)21-14-16-23-25(18-21)30(20-12-10-9-11-13-20)26-19-22(29(7-3)8-4)15-17-24(26)27-23;/h9-19H,5-8H2,1-4H3;1H/q+1;/p-1 |

InChI Key |

OVYHWGDANKJLIW-UHFFFAOYSA-M |

SMILES |

CCN(CC)C1=CC2=C(C=C1)N=C3C=CC(=CC3=[N+]2C4=CC=CC=C4)N(CC)CC.[Cl-] |

Canonical SMILES |

CCN(CC)C1=CC2=C(C=C1)N=C3C=CC(=CC3=[N+]2C4=CC=CC=C4)N(CC)CC.[Cl-] |

Appearance |

Solid powder |

Other CAS No. |

3562-38-7 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Heliotrope B; NSC 5009; NSC-5009; NSC5009 |

Origin of Product |

United States |

Comparison with Similar Compounds

Citrine (Heat-Treated Amethyst)

Citrine shares the same chemical composition (SiO₂) as amethyst but differs in color origin and structural properties due to heat treatment.

Key Finding : PMR studies reveal that citrine lacks the intricate Fe³⁺-Al³⁺ interactions seen in amethyst, explaining its distinct optical properties .

Violet Corundum ("Oriental Amethyst")

Violet corundum (Al₂O₃), often mislabeled as "Oriental Amethyst," is chemically distinct from quartz.

| Property | Amethyst | Violet Corundum |

|---|---|---|

| Chemical Composition | SiO₂ | Al₂O₃ (trace V³⁺/Cr³⁺) |

| Mohs Hardness | 7 | 9 |

| Refractive Index | 1.53–1.54 | 1.76–1.78 |

| Color Origin | Fe³⁺ irradiation | V³⁺/Cr³⁺ impurities |

| Common Uses | Jewelry, metaphysical purposes | High-end jewelry, industrial |

Key Finding : Violet corundum’s superior hardness and refractive index make it more durable and brilliant than amethyst, but its rarity increases cost .

Lilac Spodumene ("Amethyst, Lithia")

Spodumene (LiAl(SiO₃)₂) is a lithium-bearing mineral occasionally marketed as "Amethyst, Lithia."

| Property | Amethyst | Lilac Spodumene |

|---|---|---|

| Chemical Composition | SiO₂ | LiAl(SiO₃)₂ |

| Mohs Hardness | 7 | 6.5–7 |

| Cleavage | None | Perfect prismatic cleavage |

| Color Origin | Fe³⁺ | Mn³⁺ impurities |

| Applications | Jewelry, decorative | Lithium extraction, rare gems |

Key Finding : Spodumene’s perfect cleavage and lithium content differentiate it from amethyst, though both share similar hardness .

Structural and Spectral Distinctions

- Paramagnetic Resonance : Amethyst’s PMR spectra show Fe³⁺-Al³⁺ interactions absent in citrine and other violet minerals .

- UV-Vis Spectroscopy : Amethyst’s broad absorption band at 550 nm (due to Fe³⁺) contrasts with violet corundum’s sharp peaks from V³⁺/Cr³⁺ .

- Thermal Stability : Amethyst loses color above 300°C, while violet corundum and spodumene retain hues under similar conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.